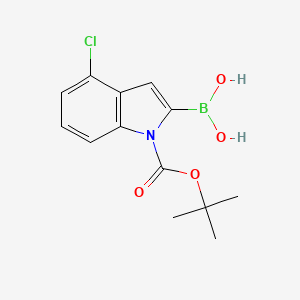

4-Chloro-N-(Boc)-indole-2-boronic acid

説明

4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

特性

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-11-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halide-to-Lithium Exchange Followed by Borylation

This traditional approach leverages the reactivity of halogenated indoles. A bromine or iodine substituent at the C2 position undergoes lithium exchange with tert-butyllithium (t-BuLi), followed by quenching with a boron reagent (e.g., triisopropyl borate or bis(pinacolato)diboron). The Boc protecting group at the indole nitrogen ensures stability during lithiation.

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Lithiation | t-BuLi, THF, −78°C → rt | 45–77% | |

| Borylation | B₂pin₂, Pd catalyst, Cs₂CO₃, MeOH, reflux | 47–85% |

Key Considerations :

- Regioselectivity : The Boc group directs lithiation to the C2 position, avoiding undesired C3 reactivity.

- Limitations : Low yields (45%) are reported for older protocols due to side reactions.

Directed Lithiation with t-BuLi or LDA

This method bypasses halogenation by employing t-BuLi or LDA for direct deprotonation at the C2 position. The Boc group enhances the acidity of the C2 proton, enabling efficient lithiation.

| Catalyst | Boron Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| t-BuLi | B₂pin₂ | THF, −78°C → rt | 77–99% | |

| LDA | B₂pin₂ | THF, −78°C → rt | 77–99% |

Advantages :

- Higher yields (77–99%) compared to halide-to-lithium exchange.

- Reduced steps due to direct borylation.

Miyaura Borylation with Transition Metal Catalysts

Palladium- or copper-catalyzed borylation of halogenated indoles is widely adopted for scalability. The choice of catalyst and boron reagent critically influences efficiency.

| Catalyst | Boron Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃ | B₂pin₂ | Cs₂CO₃, MeOH, reflux | 47–85% | |

| CuI/Fe(acac)₃ | H-Bpin | TMEDA, NaH, −10°C | 47–85% | |

| Co(IMes)₂Cl₂ | B₂pin₂ | KOMe, MTBE, 50°C | 47–85% |

Notable Trends :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed reactions.

- Base Selection : Cs₂CO₃ or KOMe facilitates transmetallation between boron and Pd intermediates.

Decarboxylative Cross-Coupling

This method eliminates halogenation steps by converting carboxylic acids or thioesters to boronic acids.

| Catalyst | Boron Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | B₂pin₂ | K₃PO₄, DMF/H₂O, 60°C | 54–83% | |

| Rh catalysts | nepB-Bnep | Xantphos, DABCO, toluene | 70–85% |

Applications :

- Sustainability : Avoids toxic halogenating agents.

- Limitations : Requires optimized ligands for high yields.

Transition-Metal-Free Borylation

Emerging methods bypass expensive catalysts using light or silylborane reagents.

| Method | Boron Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Light-mediated | B₂pin₂ | TMEDA, TBAF, MeCN/H₂O | 35–70% | |

| Silylborane-mediated | PhMe₂Si-Bpin | KOMe, DME, 30°C | 70–85% |

Innovations :

- Flow Chemistry : Continuous-flow systems improve safety and scalability.

- Catalyst-Free : Reduces costs for large-scale production.

C2-Selective Borylation with Iridium or Rhodium

Modern protocols employ Ir or Rh catalysts for regioselective borylation.

| Catalyst | Boron Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Ir/NHC carbene | B₂pin₂ | Toluene, 100°C | 70–85% | |

| RhCl(cod)₂ | nepB-Bnep | Xantphos, DABCO, toluene | 70–85% |

Mechanistic Insight :

- Cooperative Catalysis : Rhodium activates boron reagents for β-aryl elimination.

- Ligand Effects : Bulky ligands (e.g., Xantphos) enhance C2 selectivity.

Comparative Analysis of Key Methods

The table below summarizes the most effective protocols for 4-chloro-N-(Boc)-indole-2-boronic acid synthesis.

| Method | Catalyst | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Directed Lithiation | t-BuLi | THF, −78°C → rt | 77–99% | High regioselectivity, minimal steps | Requires cryogenic handling |

| Pd-Catalyzed Borylation | Pd₂(dba)₃ | Cs₂CO₃, MeOH, reflux | 47–85% | Scalable, diverse substrates | Toxic halogen reagents |

| Transition-Metal-Free | Light-mediated | TMEDA, TBAF | 35–70% | Cost-effective, green chemistry | Variable yields, light dependency |

| Decarboxylative | Pd(OAc)₂ | K₃PO₄, DMF/H₂O | 54–83% | Halogen-free, sustainable | Ligand optimization needed |

化学反応の分析

Types of Reactions

4-Chloro-N-(Boc)-indole-2-boronic acid undergoes a variety of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous or alcoholic solvent, with a base such as potassium carbonate or sodium hydroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Indoles: Formed from nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Development

4-Chloro-N-(Boc)-indole-2-boronic acid serves as a crucial intermediate in synthesizing pharmaceuticals, particularly in developing anticancer agents. Its ability to inhibit specific enzymes makes it a valuable compound in drug design.

Case Study: Kinase Inhibitors

- Objective : Investigate the potential of this compound as a kinase inhibitor.

- Outcome : The compound demonstrated effective modulation of signaling pathways involved in cancer, indicating its potential as a therapeutic agent against various malignancies .

Bioconjugation

This compound is employed in bioconjugation processes, which facilitate the attachment of biomolecules to surfaces or other compounds. This application enhances drug delivery systems and targeted therapies.

Application Example

- Bioconjugation Methods : Utilizing this compound allows for the selective attachment of therapeutic agents to specific cellular targets, improving treatment efficacy .

Organic Synthesis

In organic synthesis, this compound is instrumental in cross-coupling reactions, enabling the formation of complex molecules essential for producing new materials.

Data Table: Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura coupling | Aqueous conditions at 37 °C | 67 |

| Pd-mediated coupling | Using N-protected halotryptophans | Full conversion observed |

| C2-selective borylation | Iridium-catalyzed borylation | Good yields achieved |

These reactions highlight the versatility of this compound in synthesizing diverse organic compounds .

Material Science

The unique properties of this compound make it suitable for developing advanced materials such as polymers and nanomaterials.

Application in Electronics

- Organic Light-Emitting Diodes (OLEDs) : The compound's incorporation into OLEDs has shown promise due to its optoelectronic properties stemming from the combination of electron-withdrawing and electron-donating groups .

Research in Chemical Biology

In chemical biology, this compound is utilized to probe biological systems, enhancing our understanding of cellular processes and aiding in the development of new therapeutic strategies.

Research Focus

作用機序

The mechanism of action of 4-Chloro-N-(Boc)-indole-2-boronic acid is primarily based on its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the synthesis process .

類似化合物との比較

Similar Compounds

Uniqueness

4-Chloro-N-(Boc)-indole-2-boronic acid is unique due to the presence of both a boronic acid group and a tert-butoxycarbonyl protecting group on the indole ring. This combination of functional groups allows for selective reactions and provides versatility in synthetic applications. Additionally, the chlorine atom on the indole ring offers further opportunities for functionalization through substitution reactions .

生物活性

4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a chloro substituent on the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula of this compound is CHBClNO, with a molecular weight of approximately 295.526 g/mol. Its melting point ranges from 107 to 110 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins involved in critical cellular processes. Boronic acids are known to modulate enzyme activities by forming reversible covalent bonds with hydroxyl groups present in the active sites of serine proteases and other enzymes . This interaction can inhibit or activate specific pathways, making this compound a candidate for therapeutic applications.

Kinase Inhibition

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in signaling pathways associated with cancer and neurodegenerative diseases. The compound's boronic acid moiety allows for selective inhibition of kinases, which can lead to decreased tumor proliferation and improved therapeutic outcomes .

Protease Inhibition

Research indicates that this compound may also function as an inhibitor for specific proteases, which are crucial in various biological processes including protein degradation and cell signaling. The compound's structure facilitates its binding to proteases, potentially leading to therapeutic applications in treating diseases where protease activity is dysregulated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Kinase Inhibition | Reversible binding to active site | Various kinases involved in cancer signaling | Decreased cell proliferation |

| Protease Inhibition | Covalent bond formation with serine residues | Specific proteases involved in cellular regulation | Modulation of cell signaling pathways |

| Enzyme Interaction | Binding through hydroxyl group recognition | Enzymes in metabolic pathways | Altered enzyme activity leading to therapeutic effects |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on tumor growth in vitro and in vivo models. The mechanism involved interference with kinase activity, leading to apoptosis in cancer cells .

- Enzyme Modulation : Research highlighted the compound's ability to modulate enzyme activities critical for metabolic processes. For instance, it was shown to interact with phosphatidyl ethanolamine synthase, influencing lipid metabolism .

- SARS-CoV-2 Protease Inhibition : Although not directly tested on SARS-CoV-2, analogs of indole boronic acids have been evaluated for their potential as main protease inhibitors, suggesting a pathway for further investigation into antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。